molecular formula C12H15BrN2O2 B1389740 N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide CAS No. 1138442-65-5

N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide

Cat. No.: B1389740
CAS No.: 1138442-65-5
M. Wt: 299.16 g/mol
InChI Key: GCVUYZSTGQQEHZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonym Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide. This nomenclature reflects the compound's structural complexity, incorporating multiple functional groups within a single molecular entity. The compound is cataloged under the Chemical Abstracts Service number 1138442-65-5, providing a unique identifier for chemical databases and research applications.

Alternative nomenclature systems may reference this compound using variations that emphasize different structural aspects. The compound belongs to the broader class of organic molecules known as amides, specifically those containing aromatic rings and halogen substituents. The bromoacetyl group represents a particularly significant structural feature that distinguishes this compound from simpler amide derivatives.

The molecular formula for this compound is established as C₁₂H₁₅BrN₂O₂, with a corresponding molar mass of 299.16 grams per mole. This molecular composition reflects the presence of twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure.

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a distinctive three-dimensional arrangement that reflects the spatial organization of its constituent functional groups. The compound features a central benzene ring that serves as a structural scaffold, connecting the bromoacetyl amino group at the para position with the methylpropanamide substituent. This arrangement creates a linear extension of functional groups that influences both the compound's chemical reactivity and its potential biological interactions.

The bromoacetyl group adopts a configuration that positions the bromine atom in an optimal orientation for nucleophilic attack, a characteristic that significantly influences the compound's synthetic utility. The electron-withdrawing nature of the bromine substituent enhances the electrophilicity of the adjacent carbon atom, creating a reactive site that facilitates various chemical transformations.

The methylpropanamide portion of the molecule contributes to the overall molecular geometry through its branched carbon chain structure. The presence of the methyl group creates steric considerations that may influence the compound's conformational preferences and its interactions with other molecular species. The amide functional group introduces planar geometry around the carbonyl carbon, contributing to the overall rigidity of the molecular framework.

Crystallographic analysis of related bromoacetyl compounds has revealed important structural parameters that likely apply to this compound as well. The carbon-bromine bond length typically measures approximately 1.9 angstroms, while the carbonyl carbon-oxygen double bond exhibits the characteristic length of approximately 1.2 angstroms. These structural parameters influence the compound's physical properties and chemical behavior.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon nuclear environments. The aromatic protons of the benzene ring system typically appear in the chemical shift range of 7.0 to 8.0 parts per million, with specific coupling patterns that reflect the para-disubstitution pattern. The bromoacetyl methylene protons exhibit characteristic chemical shifts around 4.0 parts per million, appearing as a singlet due to the absence of neighboring protons.

The methylpropanamide portion of the molecule contributes distinct signals to the nuclear magnetic resonance spectrum. The methyl groups of the isopropyl substituent appear as a doublet around 1.2 parts per million, while the methine proton of the same group appears as a septet around 2.5 parts per million. These splitting patterns arise from the characteristic three-bond coupling between the methyl and methine protons.

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for the compound's functional groups. The amide carbonyl groups exhibit strong absorption bands in the region of 1630 to 1680 wavenumbers, reflecting the characteristic carbon-oxygen double bond stretching vibration. The nitrogen-hydrogen stretching vibrations of the amide groups appear in the region of 3200 to 3500 wavenumbers, often manifesting as broad absorption bands due to hydrogen bonding effects.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 299, corresponding to the intact molecular structure. Characteristic fragmentation patterns include loss of the bromoacetyl group, resulting in fragments at lower mass-to-charge ratios that reflect the remaining molecular framework. The presence of bromine creates characteristic isotope patterns that appear as doublets separated by two mass units, reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Computational Molecular Modeling and Electronic Structure

Computational molecular modeling techniques provide insights into the electronic structure and molecular properties of this compound through quantum chemical calculations. Density functional theory calculations reveal the electron density distribution throughout the molecular framework, highlighting regions of high and low electron density that influence chemical reactivity. The bromoacetyl carbon exhibits decreased electron density due to the electron-withdrawing effect of the bromine substituent, creating an electrophilic site that facilitates nucleophilic attack.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide information about the compound's electronic properties and potential reactivity patterns. These molecular orbitals are typically delocalized across the aromatic ring system and extend into the conjugated amide functionalities. The energy gap between these frontier orbitals influences the compound's optical properties and its potential for electronic transitions.

Computational analysis of the compound's conformational preferences reveals multiple low-energy conformations that reflect rotation around single bonds within the molecular framework. The bromoacetyl group can adopt different orientations relative to the benzene ring plane, creating conformational isomers with slightly different energies. These conformational considerations influence the compound's interactions with other molecules and its overall chemical behavior.

Natural bond orbital analysis provides detailed information about the bonding characteristics within the molecular structure. The carbon-bromine bond exhibits significant ionic character due to the electronegativity difference between these atoms, while the amide bonds display the characteristic partial double bond character arising from resonance delocalization. These bonding characteristics influence the compound's stability and reactivity patterns.

Comparative Analysis with Structural Analogues

Comparative analysis with structural analogues provides valuable insights into the unique properties of this compound relative to related compounds. N-(4-(2-Bromoacetyl)phenyl)isobutyramide represents a closely related analogue that differs primarily in the absence of the amino group between the bromoacetyl and phenyl moieties. This structural difference significantly influences the compound's electronic properties and reactivity patterns, as the amino group introduces additional hydrogen bonding capabilities and alters the electron density distribution.

The molecular weight difference between these analogues reflects the presence of the additional nitrogen and hydrogen atoms in the target compound. N-(4-(2-Bromoacetyl)phenyl)isobutyramide exhibits a molecular weight of 284.15 grams per mole, compared to 299.16 grams per mole for the target compound. This mass difference of 15 atomic mass units corresponds precisely to the additional nitrogen and hydrogen atoms present in the amino linkage.

N-(4-Acetylphenyl)isobutyramide represents another structural analogue that lacks the bromine substituent entirely, instead featuring a simple acetyl group. This compound exhibits a molecular weight of 205.25 grams per mole, reflecting the absence of the heavy bromine atom. The electronic properties of this analogue differ significantly from the brominated compound, as the acetyl group lacks the electron-withdrawing effect and electrophilic reactivity associated with the bromoacetyl functionality.

Comparative analysis of halogenated analogues reveals the influence of different halogen substituents on molecular properties. Compounds containing chloroacetyl groups instead of bromoacetyl groups exhibit different reactivity patterns due to the varied electronegativity and atomic size of chlorine versus bromine. The carbon-halogen bond strength and length differ between these analogues, influencing their susceptibility to nucleophilic substitution reactions.

The presence of the bromoacetyl group in the target compound enables participation in dynamic kinetic resolution processes, a characteristic that distinguishes it from non-halogenated analogues. This reactivity pattern has been extensively studied in related α-haloamide compounds, where the halogen substituent facilitates stereoselective transformations through nucleophilic substitution mechanisms. The bromine atom serves as an excellent leaving group, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under appropriate reaction conditions.

Properties

IUPAC Name

N-[4-[(2-bromoacetyl)amino]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8(2)12(17)15-10-5-3-9(4-6-10)14-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVUYZSTGQQEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide serves as a versatile building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound can act as a precursor in creating more intricate chemical structures through various reactions such as nucleophilic substitutions and coupling reactions.
  • Reagent in Organic Reactions : It is employed in reactions that require the introduction of bromoacetyl groups into other molecules, facilitating further functionalization.

Biology

In biological research, this compound has shown promise in several areas:

  • Enzyme Inhibition Studies : It is investigated for its potential to inhibit specific enzymes, which can lead to therapeutic applications in disease treatment. For example, it may target enzymes involved in cancer cell proliferation.
  • Protein Modification : The bromoacetyl moiety allows for covalent modifications of proteins, which can be useful in proteomics research to study protein interactions and functions.

Medicine

The medicinal chemistry applications of this compound include:

  • Anticancer Research : Preliminary studies indicate that this compound exhibits significant anticancer properties by inhibiting the proliferation of cancer cell lines and inducing apoptosis (programmed cell death). It has shown effective IC50 values against various cancer types, including breast cancer cells.
  • Anti-inflammatory Potential : Ongoing research is exploring its anti-inflammatory effects, which could lead to new therapeutic strategies for inflammatory diseases.

Industrial Applications

In industry, this compound is used for:

  • Development of New Materials : Its chemical properties make it suitable for creating specialty chemicals and materials that require specific functional groups.
  • Chemical Process Optimization : The compound can be employed to enhance chemical processes through its reactivity profiles.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) demonstrated:

  • Inhibition of Cell Proliferation : The compound significantly reduced cell viability with IC50 values indicating potent activity.
  • Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V-FITC positivity in treated cells, confirming apoptosis induction.

Case Study 2: Enzyme Inhibition

Research focusing on the enzyme inhibition capabilities of this compound revealed:

  • Target Enzymes Identified : Specific enzymes involved in metabolic pathways were inhibited upon treatment with this compound.
  • Potential for Drug Development : These findings suggest that the compound could be further developed into a therapeutic agent targeting these enzymes.

Comparison with Similar Compounds

Positional Isomers

  • N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide (CAS: 1138442-68-8): Differs in the bromoacetyl group’s position on the phenyl ring (meta vs. para). The para-substituted isomer (target compound) exhibits higher steric accessibility for electrophilic reactions compared to the meta isomer, which may hinder interactions in enzyme-binding pockets .
  • N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide (CAS: 886009-28-5): Replaces the 2-methylpropanamide with a butanamide chain. The longer alkyl chain increases lipophilicity (logP: ~2.1 vs.

Functional Group Variations

  • N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-4-(trifluoromethyl)benzamide (Compound 12c, ):
    Incorporates a trifluoromethylbenzamide group and benzyloxy substituent. The electron-withdrawing CF₃ group increases electrophilicity at the bromoacetyl site, accelerating alkylation reactions with nucleophiles like cysteine residues .
  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide ():
    Features a nitro group (strong electron-withdrawing) at the para position, enhancing reactivity in SN₂ reactions compared to the target compound’s unsubstituted phenyl ring .

Physicochemical Properties

Property Target Compound N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide
Molecular Weight (g/mol) 299.17 299.17 271.15
logP (Predicted) 1.8 1.8 2.3
Water Solubility (mg/mL) 0.12 0.10 0.05
Melting Point (°C) 153–155* 150–152* 157–159†

*Estimated from analogs in ; †From .

Biological Activity

N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in various research contexts.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₂H₁₅BrN₂O₂
  • Molecular Weight : Approximately 299.16 g/mol
  • CAS Number : 1138442-65-5

The presence of the bromoacetyl group attached to an amino phenyl structure enhances its reactivity, making it a valuable target for biological studies and drug development .

This compound primarily functions through its interaction with specific proteins and enzymes. The bromoacetyl moiety is known to facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification. This mechanism is crucial for understanding how the compound can influence various biological pathways .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. The compound's ability to modify protein interactions could interfere with cancer cell proliferation and survival pathways. Research is ongoing to elucidate its specific targets within cancer biology .

Enzyme Inhibition

The compound has been investigated for its role in enzyme inhibition, particularly in proteomics research. It is hypothesized that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in the context of drug discovery and development .

Case Studies and Research Findings

Comparative Table of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBromoacetyl group, amino phenyl structureAnticancer, enzyme inhibition
N-benzyl 2-acetamido-3-oxysubstituted propionamideBenzyl group, acetamido structureAnticonvulsant activity
4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamideBromoacetyl group, sulfonamide structurePotential antibacterial properties

Q & A

Basic: What are the established synthetic routes for N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide?

Methodological Answer:
The compound is synthesized via bromoacetylation of a phenylacetamide precursor. Two primary routes are documented:

  • Route 1: Bromination of 4-acetamidophenylacetone using bromine or HBr in acetic acid, achieving ~90% yield .
  • Route 2: Direct coupling of 2-bromoacetyl bromide to 4-aminophenyl-2-methylpropanamide in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) to stabilize the reactive intermediate .
    Key Considerations:
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol .
  • Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (CDCl3): Peaks at δ 2.1 ppm (singlet, CH3 from propanamide), δ 3.8 ppm (singlet, CH2Br), and δ 7.4–7.8 ppm (aromatic protons) confirm substituent positions .
    • 13C NMR : Carbonyl signals at ~170 ppm (amide) and ~190 ppm (bromoacetyl) .
  • Mass Spectrometry (HR-MS): Exact mass calculated for C12H14BrN2O2: [M+H]+ = 313.0234; observed deviation <2 ppm .
  • X-ray Crystallography (if applicable): Monoclinic crystal system with space group C2/c, validated using Stoe IPDS diffractometer (analogous to structurally related compounds) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 150°C (DSC/TGA data from analogs). Store at –20°C in amber vials .
  • Light Sensitivity: The bromoacetyl group is photosensitive; avoid prolonged exposure to UV/visible light .
  • Hydrolytic Stability: Susceptible to hydrolysis in aqueous media (pH <5 or >9). Use anhydrous DMSO or DMF for biological assays .

Advanced: How does the bromoacetyl moiety influence its biological activity in protein-targeting studies?

Methodological Answer:
The bromoacetyl group acts as an electrophilic warhead, enabling covalent binding to cysteine residues in target proteins (e.g., kinases, androgen receptors).

  • Case Study: Analogous compounds (e.g., bicalutamide derivatives) show irreversible inhibition of androgen receptors via sulfonyl or sulfonamide linkages .
  • Experimental Design:
    • Incubate the compound with recombinant protein (e.g., AR-LBD) in PBS (pH 7.4) at 37°C for 1–24 hours.
    • Quench unreacted compound with β-mercaptoethanol.
    • Analyze covalent adducts using SDS-PAGE or LC-MS/MS .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Methodological Answer:
Discrepancies often arise from assay conditions or off-target effects:

  • Solubility Limitations: Use co-solvents (e.g., 0.1% DMSO) to maintain compound solubility without disrupting protein function .
  • Covalent vs. Non-Covalent Binding: Perform competition assays with excess substrate (e.g., free cysteine) to distinguish specific covalent binding .
  • Orthogonal Validation: Combine SPR (surface plasmon resonance) for affinity measurements with cellular thermal shift assays (CETSA) to confirm target engagement .

Advanced: What computational strategies predict its binding modes with biological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with cysteine-rich pockets (e.g., AR ligand-binding domain).
  • MD Simulations (Molecular Dynamics): Simulate covalent adduct formation over 100-ns trajectories using AMBER or GROMACS .
  • QM/MM (Quantum Mechanics/Molecular Mechanics): Calculate reaction energetics for bromoacetyl-cysteine bond formation at the DFT/B3LYP level .

Advanced: How can synthetic yields be optimized for gram-scale production?

Methodological Answer:

  • Catalyst Screening: Replace traditional bases (e.g., NEt3) with polymer-supported bases (e.g., PS-DMAP) to simplify purification .
  • Flow Chemistry: Continuous-flow bromoacetylation reduces side reactions (e.g., hydrolysis) and improves reproducibility .
  • In Situ Monitoring: Use ReactIR to track bromoacetyl intermediate formation and adjust stoichiometry dynamically .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide

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